molecular formula C12H17NO3 B13896911 4-(3-(Dimethylamino)propoxy)benzoic acid CAS No. 190660-99-2

4-(3-(Dimethylamino)propoxy)benzoic acid

Cat. No.: B13896911
CAS No.: 190660-99-2
M. Wt: 223.27 g/mol
InChI Key: OSAILXXRVNCZRO-UHFFFAOYSA-N
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Description

4-(3-(Dimethylamino)propoxy)benzoic acid is an organic compound belonging to the class of aminobenzoic acids. It is characterized by the presence of a dimethylamino group attached to a propoxy chain, which is further connected to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Dimethylamino)propoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-dimethylaminopropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Dimethylamino)propoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(3-(Dimethylamino)propoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-(Dimethylamino)propoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The propoxy chain provides flexibility, allowing the compound to fit into the active sites of enzymes or receptors, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Similar structure but lacks the propoxy chain.

    3-(Dimethylamino)benzoic acid: Similar structure but with the dimethylamino group attached to the meta position.

    4-(Methoxy)benzoic acid: Similar structure but with a methoxy group instead of a dimethylamino group.

Uniqueness

4-(3-(Dimethylamino)propoxy)benzoic acid is unique due to the presence of the propoxy chain, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

190660-99-2

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

4-[3-(dimethylamino)propoxy]benzoic acid

InChI

InChI=1S/C12H17NO3/c1-13(2)8-3-9-16-11-6-4-10(5-7-11)12(14)15/h4-7H,3,8-9H2,1-2H3,(H,14,15)

InChI Key

OSAILXXRVNCZRO-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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